Cetirizine Impurity B dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

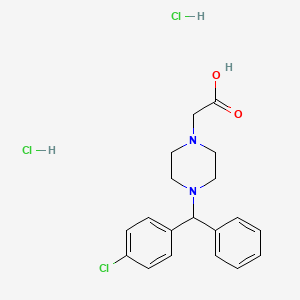

2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]acetic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O2.2ClH/c20-17-8-6-16(7-9-17)19(15-4-2-1-3-5-15)22-12-10-21(11-13-22)14-18(23)24;;/h1-9,19H,10-14H2,(H,23,24);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSPZEDLYSAUAQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23Cl3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000690-91-4 | |

| Record name | 4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineacetic Acid Dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the chemical structure of Cetirizine Impurity B dihydrochloride?

An In-depth Technical Guide to Cetirizine (B192768) Impurity B Dihydrochloride (B599025)

This guide provides a comprehensive overview of Cetirizine Impurity B Dihydrochloride, a known impurity in the synthesis of the second-generation antihistamine, Cetirizine. It is intended for researchers, scientists, and professionals in drug development and quality control, offering detailed information on its chemical identity, properties, and analytical methodologies.

Chemical Identity and Structure

This compound, identified by the CAS number 1000690-91-4, is a process-related impurity of Cetirizine.[][2][3] Its chemical name is 2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]acetic acid dihydrochloride.[4][5] The structure is closely related to the parent drug, Cetirizine, but lacks the ethoxy group in the side chain attached to the piperazine (B1678402) ring.

The molecular formula of the dihydrochloride salt is C₁₉H₂₁ClN₂O₂·2HCl, corresponding to a molecular weight of 417.76 g/mol .[][4][6]

Physicochemical Properties

This compound is typically a white to pale beige solid.[] It is known to be hygroscopic, necessitating storage under an inert atmosphere to prevent moisture absorption.[][2] A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1000690-91-4 | [][4][6] |

| Molecular Formula | C₁₉H₂₃Cl₃N₂O₂ | [] |

| Molecular Weight | 417.76 g/mol | [][2][4][6] |

| Appearance | White to Pale Beige Solid | [] |

| Purity | ≥98% | [] |

| Boiling Point | 489.20 °C | [6] |

| Solubility | Slightly soluble in DMSO, Methanol, Water.[] | [][2] |

| Storage | -20 °C under inert atmosphere or 2°C - 8°C.[][6] | [][6] |

| Hygroscopicity | Hygroscopic | [][2] |

Structural Relationship to Cetirizine

Cetirizine Impurity B is a derivative of the main Cetirizine molecule. The structural difference lies in the side chain connected to the piperazine nitrogen. In Cetirizine, this is a (2-ethoxy)acetic acid group, whereas in Impurity B, it is a simpler acetic acid group. This relationship is visualized in the diagram below.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

The detection and quantification of Cetirizine Impurity B in pharmaceutical formulations are critical for quality control. A validated HPLC method is commonly employed for this purpose.[7][8]

Experimental Protocol: HPLC for Impurity Profiling

This protocol is adapted from published methods for the analysis of Cetirizine and its related impurities.[7][8]

-

Chromatographic System:

-

Mobile Phase Preparation:

-

Prepare a solution of 0.05 M potassium dihydrogen phosphate (B84403).

-

The mobile phase is a mixture of 0.05 M potassium dihydrogen phosphate buffer, acetonitrile (B52724), methanol, and tetrahydrofuran (B95107) in a volumetric ratio of 60:25:10:5.[7]

-

Degas and filter the mobile phase before use.

-

-

Standard and Sample Solution Preparation:

-

Standard Solution: Accurately weigh and dissolve 5 mg of Cetirizine Impurity B reference standard in 200 mL of the mobile phase. Further dilute this solution 10-fold with the mobile phase to achieve the working concentration.[7]

-

Sample Solution: Prepare a solution of the Cetirizine drug substance at a concentration of 2 mg/mL in a suitable diluent (e.g., a 1:1 v/v mixture of acetonitrile and a buffer).[9]

-

-

Analysis Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard and sample solutions into the chromatograph.

-

Identify the peak corresponding to Impurity B in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the impurity based on the peak area response.

-

The general workflow for this analytical procedure is illustrated in the following diagram.

Synthesis and Formation

Cetirizine Impurity B is a process-related impurity, meaning it is typically formed during the synthesis of Cetirizine dihydrochloride.[3] Its presence is often difficult to eliminate through downstream processing and purification steps.[10][11] The formation of this impurity is a key consideration in the development and optimization of synthetic routes for Cetirizine to ensure the final active pharmaceutical ingredient (API) meets regulatory purity standards.[12]

References

- 2. medchemexpress.com [medchemexpress.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Cetirizine Dihydrochloride EP Impurity B (as Dihydrochloride) | CAS Number 1000690-91-4 [klivon.com]

- 5. Cetirizine Impurity B (dihydrochloride) | 1000690-91-4 [sigmaaldrich.com]

- 6. This compound | 1000690-91-4 | IC46026 [biosynth.com]

- 7. ovid.com [ovid.com]

- 8. researchgate.net [researchgate.net]

- 9. shimadzu.com [shimadzu.com]

- 10. US20090030205A1 - Process for obtaining cetirizine dihydrochloride - Google Patents [patents.google.com]

- 11. EP2019096A1 - Process for obtaining Cetirizine dihydrochloride - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

Physicochemical Properties of Cetirizine Impurity B Dihydrochloride: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetirizine, a potent second-generation H1-receptor antagonist, is widely used in the management of allergic disorders.[][2] As with any pharmaceutical agent, the purity of the active pharmaceutical ingredient (API) is critical to its safety and efficacy. Cetirizine Impurity B, chemically known as 2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)acetic acid, is a known impurity of Cetirizine.[][3] This technical guide provides a comprehensive overview of the physicochemical properties of its dihydrochloride (B599025) salt, Cetirizine Impurity B dihydrochloride. Understanding these properties is essential for the development of analytical methods, formulation studies, and ensuring drug quality.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]acetic acid;dihydrochloride[3] |

| Synonyms | 4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineacetic Acid Dihydrochloride, De(carboxymethoxy)Cetirizine Acetic Acid Dihydrochloride, Levocetirizine Impurity 3 DiHCl[] |

| CAS Number | 1000690-91-4[][3][4] |

| Molecular Formula | C₁₉H₂₁ClN₂O₂·(HCl)₂[4] or C₁₉H₂₃Cl₃N₂O₂[] |

| Molecular Weight | 417.76 g/mol [][4] |

| Chemical Structure |

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below. These parameters are fundamental for predicting its behavior in various pharmaceutical processes.

| Property | Value | Source |

| Appearance | White to Pale Beige Solid[] | BOC Sciences |

| Melting Point | > 168 °C (decomposition)[] | BOC Sciences |

| Boiling Point | 489.20 °C (Predicted) | Biosynth |

| Solubility | Slightly soluble in DMSO, Methanol, Water[] | BOC Sciences |

| pKa | Not experimentally determined. Based on the chemical structure, the molecule possesses a carboxylic acid group and two basic nitrogen atoms within the piperazine (B1678402) ring, suggesting it will have both acidic and basic pKa values. | - |

| Hygroscopicity | Hygroscopic[] | BOC Sciences |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not widely published. However, standardized methodologies, such as those outlined in the United States Pharmacopeia (USP) or other relevant pharmacopeias, can be applied.

Melting Point Determination

The melting point is a critical indicator of purity. A capillary melting point apparatus can be used for this determination.

-

Sample Preparation: A small amount of the finely powdered this compound is packed into a capillary tube.

-

Apparatus: A calibrated melting point apparatus.

-

Procedure: The capillary tube is placed in the apparatus, and the temperature is raised at a controlled rate. The temperature range over which the substance melts is recorded. For a substance that decomposes, the temperature at which decomposition begins is noted.

Solubility Determination

Solubility is a key parameter influencing bioavailability and formulation design. A common method for determining solubility is the shake-flask method.

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, methanol, DMSO) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Analysis: The suspension is filtered, and the concentration of the dissolved solute in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a standard technique for assessing the purity of pharmaceutical compounds and separating impurities.

-

Chromatographic Conditions (Example):

-

Column: A reversed-phase C18 column is often suitable.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile, methanol).

-

Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 230 nm).[5]

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

-

Standard and Sample Preparation:

-

A standard solution of this compound of known concentration is prepared in a suitable diluent.

-

The sample to be analyzed is also dissolved in the same diluent to a similar concentration.

-

-

Analysis: The standard and sample solutions are injected into the HPLC system, and the resulting chromatograms are analyzed to determine the purity of the sample by comparing the peak area of the main component to the total area of all peaks.

Logical and Experimental Workflow Visualization

The following diagrams illustrate the relationship between Cetirizine and its Impurity B, as well as a typical experimental workflow for the analysis of this impurity.

Caption: Logical relationship between Cetirizine and Impurity B.

Caption: Experimental workflow for the analysis of Cetirizine Impurity B.

Storage and Stability

This compound is reported to be hygroscopic.[] Therefore, it should be stored in a well-closed container, protected from moisture. Recommended storage conditions are typically at -20°C under an inert atmosphere to prevent degradation.[]

Safety Information

According to available data, this compound has a GHS hazard classification of H302, indicating that it is harmful if swallowed.[] Appropriate personal protective equipment should be used when handling this compound in a laboratory setting.

Conclusion

This technical guide provides a consolidated source of information on the physicochemical properties of this compound. The data presented, including its chemical identity, physical constants, and solubility, are crucial for analytical method development, quality control, and formulation activities in the pharmaceutical industry. The outlined experimental protocols and workflow diagrams offer a practical framework for researchers and scientists working with this specific impurity. As with any pharmaceutical impurity, a thorough understanding of its properties is paramount for ensuring the overall quality and safety of the final drug product.

References

Origin and formation of Cetirizine Impurity B in drug synthesis.

An In-depth Technical Guide to the Origin and Formation of Cetirizine (B192768) Impurity B in Drug Synthesis

Introduction

Cetirizine, a potent second-generation H1 histamine (B1213489) receptor antagonist, is widely used for the management of various allergic conditions.[1] As with any pharmaceutical active ingredient, ensuring its purity is paramount to guarantee safety and efficacy. Impurity profiling is a critical aspect of drug development and manufacturing, aimed at identifying, quantifying, and controlling impurities that may arise during synthesis.

This technical guide provides a detailed examination of Cetirizine Impurity B, a known process-related impurity. We will delve into its chemical identity, mechanism of formation during the synthesis of Cetirizine, analytical methodologies for its detection, and strategies for its control. This document is intended for researchers, chemists, and quality control professionals in the pharmaceutical industry.

Chemical Identity of Cetirizine Impurity B

Cetirizine Impurity B is chemically known as (RS)-2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]acetic acid .[2][3] It is also referred to as Cetirizine Acetic Acid.[3]

Key Structural Information:

-

Molecular Weight: 344.84 g/mol [3]

Structurally, Impurity B differs from the active pharmaceutical ingredient (API), Cetirizine, by the absence of the ethoxy group (-CH₂-CH₂-O-) in the side chain attached to the piperazine (B1678402) ring.

Origin and Formation Pathway

Cetirizine Impurity B is a process-related impurity, meaning it is typically formed as a byproduct during the synthesis of Cetirizine. The primary cause of its formation is the presence of a reactive contaminant in the starting materials used for the synthesis of the Cetirizine side chain.

The synthesis of Cetirizine involves the N-alkylation of 1-[(4-chlorophenyl)phenylmethyl]piperazine (the core piperazine intermediate) with a reagent that provides the -(CH₂)₂-O-CH₂-COOH side chain, such as 2-(2-chloroethoxy)acetic acid or its sodium salt.

Cetirizine Impurity B is formed when the same piperazine intermediate reacts with a haloacetic acid (e.g., chloroacetic acid or bromoacetic acid) or its corresponding ester. This haloacetic acid is often a starting material or a residual impurity in the synthesis of the 2-(2-chloroethoxy)acetic acid reagent. If not adequately removed, it competes with the intended reagent, leading to the formation of Impurity B.

The specific chemical reaction is illustrated below.

Control of this impurity, therefore, hinges on stringent quality control of the raw materials, particularly the side-chain precursor, to ensure it is free from significant levels of haloacetic acids.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the detection and quantification of Cetirizine Impurity B. Several HPLC methods have been developed and validated for the analysis of Cetirizine and its related substances.[5][6]

Experimental Protocols

Below are summaries of typical HPLC methods employed for impurity profiling of Cetirizine.

Method 1: USP Monograph Approach The United States Pharmacopeia (USP) provides standardized procedures for Cetirizine Hydrochloride analysis.[7]

-

Sample Preparation: A test solution of Cetirizine HCl (e.g., 2 mg/mL) is prepared using a diluent, which is often a mixture of the mobile phase components.[7]

-

Chromatographic System: A liquid chromatograph equipped with a UV detector is used.

-

Column: L3 packing, such as Shim-pack™ UC-Sil (250 x 4.6 mm, 5 µm).[7]

-

Mobile Phase: A mixture of Acetonitrile, Water, and 1M Sulfuric Acid (e.g., 93:6.6:0.4 v/v/v).[7]

-

Detection: UV detection at a specified wavelength (typically 230 nm).[5]

-

Quantification: Impurity levels are typically determined using an external standard or by area percentage relative to the main Cetirizine peak.

Method 2: Ion-Pair or Reversed-Phase HPLC Alternative methods often use different stationary and mobile phases to achieve optimal separation.

-

Sample Preparation: Standard and sample solutions are prepared by accurately weighing the substance and dissolving it in the mobile phase.[5][6]

-

Chromatographic System: HPLC system with UV detector.

-

Column: C18 column, such as Hypersil BDS C18 (250 x 4.6 mm, 5 µm).[6]

-

Mobile Phase: A buffered aqueous-organic mixture. For example, a mixture of 0.05 M potassium dihydrogen phosphate, acetonitrile, methanol, and tetrahydrofuran (B95107) (60:25:10:5 v/v/v/v) with pH adjusted to 5.5.[5]

Summary of HPLC Conditions

| Parameter | Method 1 (USP-like) | Method 2 (Reversed-Phase) |

| Column Type | L3 (e.g., Shim-pack™ UC-Sil)[7] | C18 (e.g., Hypersil BDS)[6] |

| Column Dimensions | 250 x 4.6 mm, 5 µm[7] | 250 x 4.6 mm, 5 µm[6] |

| Mobile Phase | ACN:H₂O:1M H₂SO₄ (93:6.6:0.4)[7] | 0.05M KH₂PO₄:ACN:MeOH:THF (60:25:10:5)[5] |

| pH | Not specified | 5.5[5] |

| Flow Rate | Not specified (typically ~1.0 mL/min) | 1.0 mL/min[5][6] |

| Detection (UV) | 230 nm[5] | 230 nm[5][6] |

| Column Temperature | Ambient or controlled (e.g., 40 °C)[8] | Ambient |

Analytical Workflow Visualization

Quantitative Data and Acceptance Criteria

The acceptable limit for any given impurity is dictated by regulatory bodies and is typically outlined in the relevant pharmacopeial monograph (e.g., USP, EP). For process-related impurities, levels are often controlled to be as low as reasonably practicable.

One study identified a process-related unknown impurity in Cetirizine dihydrochloride (B599025) in the range of 0.1-0.15%.[9] While this was not explicitly identified as Impurity B, it provides a general indication of the levels at which process impurities can be present. Regulatory guidelines, such as those from the ICH, generally set a reporting threshold of 0.05% and an identification threshold of 0.10% or 0.15% for impurities in new drug substances, depending on the maximum daily dose.

| Parameter | Value/Range | Reference |

| Observed Level (Process Impurity) | 0.1 - 0.15% | [9] |

| ICH Reporting Threshold (Typical) | ≥ 0.05% | General ICH Guidelines |

| ICH Identification Threshold (Typical) | ≥ 0.10% | General ICH Guidelines |

Conclusion

Cetirizine Impurity B, or (RS)-2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]acetic acid, is a known process-related impurity formed during the synthesis of Cetirizine. Its origin is primarily linked to the presence of haloacetic acid contaminants in the reagents used for side-chain addition. The formation of this impurity can be effectively controlled by implementing strict quality control measures on starting materials. Robust and validated analytical methods, predominantly HPLC, are essential for the accurate detection and quantification of Impurity B, ensuring that the final drug substance meets the stringent purity requirements set forth by regulatory authorities.

References

- 1. Cetirizine | C21H25ClN2O3 | CID 2678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cleanchemlab.com [cleanchemlab.com]

- 3. Cetirizine EP Impurity B | CAS No- 113740-61-7 [chemicea.com]

- 4. Cetirizine EP Impurity B | CAS No- 113740-61-7 | Simson Pharma Limited [simsonpharma.com]

- 5. ovid.com [ovid.com]

- 6. researchgate.net [researchgate.net]

- 7. shimadzu.com [shimadzu.com]

- 8. CN107782813B - Method for detecting related substances in cetirizine hydrochloride sample - Google Patents [patents.google.com]

- 9. asianpubs.org [asianpubs.org]

The Genesis of Impurity B in Cetirizine: A Technical Guide to its Formation Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the formation pathways of Cetirizine (B192768) Impurity B, a critical process-related impurity in the synthesis of the widely used antihistamine, Cetirizine. This document elucidates the chemical reactions and experimental conditions that contribute to the emergence of this impurity, offering valuable insights for process optimization and quality control in pharmaceutical development.

Introduction to Cetirizine and its Impurities

Cetirizine, chemically known as (±)-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid, is a potent second-generation H1 histamine (B1213489) receptor antagonist. Its efficacy and favorable safety profile have made it a cornerstone in the management of allergic rhinitis and chronic urticaria. As with any pharmaceutical active ingredient, the purity of Cetirizine is paramount to its safety and therapeutic effectiveness. Regulatory bodies, such as the European Pharmacopoeia (EP), have established stringent limits for various impurities that may arise during the manufacturing process or through degradation.

Among these, Cetirizine EP Impurity B , chemically identified as 2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)acetic acid , is a significant process-related impurity.[1][2][3] Understanding the pathways leading to its formation is crucial for developing robust manufacturing processes that minimize its presence in the final drug substance.

Degradation Profile of Cetirizine

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[4] Cetirizine has been subjected to various stress conditions, including acid and base hydrolysis, oxidation, photolysis, and thermal stress, to identify its degradation products.

Cetirizine is notably unstable under acidic and oxidative conditions.[5][6] Under acidic hydrolysis, significant degradation is observed, while it remains relatively stable in basic and neutral conditions.[4][6] Oxidative stress, typically induced by hydrogen peroxide, also leads to the formation of degradation products.[7][8] However, it is important to note that Impurity B is not a typical degradation product formed under these stress conditions. Instead, its origins are intricately linked to the synthetic route employed in the manufacturing of Cetirizine.

Synthetic Pathways of Cetirizine and the Formation of Impurity B

The formation of Impurity B is intrinsically tied to the specific chemical reactions and intermediates involved in the synthesis of Cetirizine. Several synthetic routes for Cetirizine have been reported, and the potential for Impurity B formation can vary depending on the chosen pathway.[9][10]

A common synthetic approach involves the alkylation of 1-[(4-chlorophenyl)(phenyl)methyl]piperazine with a suitable two-carbon side chain containing a carboxylic acid or its precursor. One widely used method is the reaction of 1-[(4-chlorophenyl)(phenyl)methyl]piperazine with a 2-chloroethoxyacetic acid derivative.[11]

The formation of Impurity B can be postulated to occur as a side reaction during this alkylation step. If the starting material for the side chain is not sufficiently pure and contains chloroacetic acid or a similar reactive species, a direct N-alkylation of the piperazine (B1678402) ring with a single acetic acid moiety can occur, leading to the formation of Impurity B.

Below is a diagram illustrating a plausible synthetic pathway for Cetirizine and the competing side reaction that leads to the formation of Impurity B.

This diagram highlights that the presence of reactive impurities in the starting materials or reagents is a critical factor in the formation of Impurity B. Therefore, stringent quality control of all raw materials is essential to minimize the level of this impurity in the final product.

Experimental Protocols for Forced Degradation Studies

While Impurity B is primarily process-related, understanding the overall stability of Cetirizine is crucial. The following are representative experimental protocols for conducting forced degradation studies on Cetirizine dihydrochloride (B599025).

General Procedure

For each stress condition, a stock solution of Cetirizine dihydrochloride (e.g., 1 mg/mL) is prepared. Aliquots of this solution are then subjected to the specific stress conditions as detailed below. Samples are withdrawn at appropriate time intervals, neutralized if necessary, and diluted to a suitable concentration for analysis by a stability-indicating HPLC method.

Acid Hydrolysis

-

Conditions: Treat the drug solution with the acid solution and keep at elevated temperatures (e.g., 60-80°C) for a specified duration (e.g., up to 48 hours).[5][6]

Base Hydrolysis

-

Reagent: 0.1 M to 1 M Sodium Hydroxide (NaOH)[5]

-

Conditions: Treat the drug solution with the base solution and maintain at elevated temperatures (e.g., 60-80°C) for a defined period.[5]

Oxidative Degradation

-

Reagent: 3% to 30% Hydrogen Peroxide (H₂O₂)[4]

-

Conditions: Expose the drug solution to the hydrogen peroxide solution at room temperature or slightly elevated temperatures for a set time.[4]

Thermal Degradation

-

Conditions: Expose the solid drug substance to dry heat (e.g., 60-105°C) in a hot air oven for a specified duration.[4]

Photolytic Degradation

-

Conditions: Expose the drug solution or solid substance to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a defined period, as per ICH guidelines.[4]

The following diagram illustrates a typical workflow for a forced degradation study.

Quantitative Data from Forced Degradation Studies

The extent of degradation of Cetirizine under various stress conditions has been quantified in several studies. The table below summarizes representative data from the literature.

| Stress Condition | Reagent/Parameter | Temperature | Duration | % Degradation of Cetirizine | Reference |

| Acid Hydrolysis | 2 M HCl | 70-90°C | - | Unstable | [5] |

| Acid Hydrolysis | 0.1 M HCl | 105°C | - | 19% | [4][12] |

| Base Hydrolysis | 0.1 M NaOH | 105°C | - | 15% | [4][12] |

| Base Hydrolysis | 5 M NaOH | 90°C | 48 h | Very small loss | [5] |

| Oxidative | 0.5% H₂O₂ | 50-80°C | - | Unstable | [5] |

| Oxidative | 33% H₂O₂ | Room Temp | 24 h | Substantial | [4] |

| Photolytic (UV) | UV Light | - | - | 9% | [4][12] |

| Thermal (Dry Heat) | - | 105°C | - | 3% | [4][12] |

Note: The percentage of degradation can vary significantly based on the exact experimental conditions.

Conclusion

The formation of Cetirizine Impurity B is a critical quality attribute that is primarily linked to the synthetic process rather than the degradation of the final drug substance. A thorough understanding of the synthetic route and the potential for side reactions, particularly the N-alkylation of the piperazine ring by reactive impurities in the starting materials, is essential for its control. While forced degradation studies are vital for assessing the overall stability of Cetirizine and identifying its degradation products, the focus for controlling Impurity B should be on the meticulous selection and quality control of raw materials and the optimization of the synthetic process. This technical guide provides the foundational knowledge for researchers and drug development professionals to address the challenge of Impurity B formation and ensure the production of high-quality Cetirizine.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. padmlab.com [padmlab.com]

- 3. Cetirizine Impurity B (RS){4-[(4- chlorophenyl)(phenyl)methyl]piperazin- 1-yl}acetic acid [alfaomegapharma.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. CAS 83881-52-1: Cetirizine hydrochloride | CymitQuimica [cymitquimica.com]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Cetirizine - Wikipedia [en.wikipedia.org]

- 12. Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Cetirizine Impurity B Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cetirizine (B192768) Impurity B Dihydrochloride (B599025), a known impurity of the second-generation antihistamine, cetirizine. This document details its chemical identity, physicochemical properties, and analytical methodologies for its identification and quantification.

Chemical Identity and Properties

Cetirizine Impurity B Dihydrochloride is chemically known as 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)acetic acid dihydrochloride.[1][2] It is recognized as a process-related impurity in the synthesis of cetirizine dihydrochloride.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)acetic acid dihydrochloride | [1][2][3][][5] |

| Synonyms | De(carboxymethoxy) Cetirizine Acetic Acid Dihydrochloride, (RS)-2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]acetic Acid Dihydrochloride | [][6] |

| CAS Number | 1000690-91-4 | [1][2][3][][6] |

| Molecular Formula | C₁₉H₂₁ClN₂O₂ · 2HCl | [3][7] |

| Molecular Weight | 417.76 g/mol | [3][][6] |

| Appearance | White to Pale Beige Solid | [] |

| Solubility | Slightly soluble in DMSO, Methanol, Water | [] |

| Storage | 2°C - 8°C under inert atmosphere | [][6] |

Analytical Characterization and Experimental Protocols

The identification and quantification of Cetirizine Impurity B are crucial for ensuring the quality and safety of cetirizine drug products. Various analytical techniques, primarily chromatographic methods, are employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is essential for the separation and quantification of Cetirizine Impurity B from the active pharmaceutical ingredient (API) and other impurities.

Table 2: Exemplary HPLC Method Parameters for Cetirizine Impurity Analysis

| Parameter | Condition | Reference |

| Column | Hypersil BDS C18, 5 µm, 4.6 x 250 mm | [8] |

| Mobile Phase | 0.05 M dihydrogen phosphate:acetonitrile:methanol:tetrahydrofuran (12:5:2:1, v/v/v/v), pH 5.5 | [8] |

| Flow Rate | 1.0 mL/min | [8] |

| Detection | UV at 230 nm | [8] |

| Injection Volume | 20 µL | |

| Column Temperature | Ambient |

Experimental Protocol: HPLC Analysis

-

Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution. Further dilute to achieve a final concentration within the linear range of the method (e.g., 1-4 µg/mL).[8]

-

Sample Preparation: Accurately weigh and dissolve the cetirizine dihydrochloride sample in the mobile phase. For tablet formulations, crush the tablets and extract the drug and impurities with the mobile phase, followed by sonication and filtration.

-

Chromatographic Run: Inject the standard and sample solutions into the HPLC system.

-

Analysis: Identify the peak corresponding to Cetirizine Impurity B based on its retention time relative to the standard. Quantify the impurity by comparing its peak area to that of the reference standard. The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[8]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the definitive identification and characterization of impurities.

Table 3: Exemplary LC-MS Method Parameters

| Parameter | Condition | Reference |

| LC System | Shimadzu i-series LC-2050 | [9] |

| Column | C18 column | |

| Mobile Phase | Gradient elution with a mixture of ammonium (B1175870) acetate (B1210297) buffer and acetonitrile | |

| MS Detector | High-Resolution Mass Spectrometer (HRMS) | [10] |

| Ionization Mode | Electrospray Ionization (ESI), positive mode | |

| Scan Mode | Full scan data-dependent MS/MS | [10] |

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare the sample as described for HPLC analysis, using a mobile phase compatible with MS detection.

-

LC Separation: Inject the sample into the LC system to separate the components.

-

MS Detection: The eluent from the LC column is introduced into the mass spectrometer. Acquire full scan mass spectra to determine the molecular weight of the impurity.

-

MS/MS Fragmentation: Perform data-dependent MS/MS scans on the ion of interest to obtain fragmentation patterns.

-

Structure Elucidation: Analyze the fragmentation pattern to confirm the structure of Cetirizine Impurity B.

Spectroscopic Data

While specific spectra are often proprietary and provided with purchased reference standards, the following spectroscopic techniques are used for the structural elucidation of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the number and types of protons in the molecule.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Provides information on the carbon skeleton of the molecule.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Identifies the functional groups present in the molecule.[11]

-

Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the molecule.

Reference standards with comprehensive certificates of analysis, including spectral data, are available from various commercial suppliers.[3][12][13]

Formation and Synthesis

Cetirizine Impurity B is a process-related impurity, meaning it can be formed during the synthesis of cetirizine. Forced degradation studies of cetirizine under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) are crucial to understand the degradation pathways and the potential for impurity formation.[14][15][16]

Logical Workflow for Impurity Identification and Characterization

Caption: A logical workflow for the identification, characterization, and control of Cetirizine Impurity B.

Experimental Workflow for HPLC Method Validation

Caption: A typical experimental workflow for the validation of an HPLC method for impurity quantification.

Conclusion

The control of Cetirizine Impurity B is a critical aspect of ensuring the quality and safety of cetirizine dihydrochloride. This guide provides a foundational understanding of its properties and the analytical methodologies required for its management in a pharmaceutical setting. The implementation of robust and validated analytical methods is paramount for the routine monitoring and control of this and other process-related impurities.

References

- 1. lcms.cz [lcms.cz]

- 2. Cetirizine Impurity B (dihydrochloride) | 1000690-91-4 [sigmaaldrich.com]

- 3. Cetirizine Dihydrochloride EP Impurity B (as Dihydrochloride) | CAS Number 1000690-91-4 [klivon.com]

- 5. (RS)-2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]acetic Acid Dihydrochloride [lgcstandards.com]

- 6. This compound | 1000690-91-4 | IC46026 [biosynth.com]

- 7. Cetirizine EP Impurity B Dihydrochloride | CAS No- 1000690-91-4;113740-61-7(FreeAcid) | Simson Pharma Limited [simsonpharma.com]

- 8. Determination of cetirizine dihydrochloride, related impurities and preservatives in oral solution and tablet dosage forms using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. shimadzu.com [shimadzu.com]

- 10. Non-target impurity profiling of marketplace Cetirizine using high-resolution mass spectrometry and multivariate data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. ijpcsonline.com [ijpcsonline.com]

- 15. pharmacyjournal.in [pharmacyjournal.in]

- 16. Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Cetirizine Impurity B Dihydrochloride (CAS No. 1000690-91-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of Cetirizine (B192768) Impurity B Dihydrochloride (B599025), registered under CAS number 1000690-91-4. This compound is a known impurity and metabolite of Cetirizine, a widely used second-generation antihistamine. This document is intended to serve as a valuable resource for researchers and professionals involved in the development, analysis, and quality control of Cetirizine and related pharmaceutical products.

Chemical and Physical Properties

Cetirizine Impurity B Dihydrochloride is the dihydrochloride salt of (RS)-2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]acetic acid.[1][2] It is also referred to by several synonyms, including De(carboxymethoxy) Cetirizine Acetic Acid Dihydrochloride.[3][4]

Table 1: Chemical Identification

| Property | Value |

| CAS Number | 1000690-91-4 |

| IUPAC Name | (RS)-2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]acetic acid dihydrochloride[1][2] |

| Synonyms | This compound[5][][7], De(carboxymethoxy) Cetirizine Acetic Acid Dihydrochloride[3][4] |

| Molecular Formula | C₁₉H₂₁ClN₂O₂ · 2HCl[2][3][4] |

| Molecular Weight | 417.76 g/mol [2][3][4] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Physical Form | Solid, white to off-white powder[5] |

| Melting Point | >168 °C (with decomposition) |

| Solubility | Slightly soluble in DMSO, Methanol, and Water |

| Purity | Typically >95% (HPLC)[3] or 99.24%[5] |

Pharmacological Profile

Mechanism of Action

As an impurity of Cetirizine, this compound is expected to exhibit activity as a histamine (B1213489) H1 receptor antagonist.[8][9] Histamine H1 receptors are integral to the allergic response. Upon activation by histamine, these G-protein coupled receptors initiate a signaling cascade that leads to the classic symptoms of allergy.

By competitively binding to the H1 receptor, Cetirizine and its related compounds act as inverse agonists, stabilizing the inactive conformation of the receptor and thereby blocking the downstream signaling pathways. This action mitigates the effects of histamine, such as increased vascular permeability, smooth muscle contraction, and pruritus.[10]

Signaling Pathway

The antagonism of the H1 receptor by compounds like this compound interferes with the Gq/11 protein-mediated signaling cascade. This inhibition prevents the activation of phospholipase C (PLC), which in turn reduces the production of the second messengers inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). Consequently, the release of intracellular calcium (Ca²⁺) is suppressed, and protein kinase C (PKC) is not activated. This cascade ultimately leads to a reduction in the transcription of pro-inflammatory cytokines and adhesion molecules.

Experimental Protocols

Synthesis

General Synthetic Workflow:

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The quantification and analysis of this compound can be achieved using a reversed-phase HPLC method, adapted from established methods for Cetirizine and its impurities.

Table 3: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | A mixture of phosphate (B84403) buffer, acetonitrile, and methanol. A common ratio is 60:25:15 (v/v/v) of 0.05 M phosphate buffer (pH adjusted to 3.0 with phosphoric acid), acetonitrile, and methanol. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Sample Preparation | Dissolve the sample in the mobile phase to a final concentration of approximately 0.1 mg/mL. |

Experimental Workflow for HPLC Analysis:

References

- 1. lcms.cz [lcms.cz]

- 2. ovid.com [ovid.com]

- 3. researchgate.net [researchgate.net]

- 4. A Review on Mechanism of Histamine Mediated Allergic Reactions: Therapeutic Role, Safety, and Clinical Efficacy of Cetirizine in Modern Allergy and Other Diseases Management – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. shimadzu.com [shimadzu.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | 1000690-91-4 | IC46026 [biosynth.com]

- 9. Cetirizine dihydrochloride | PPTX [slideshare.net]

- 10. Distinct binding of cetirizine enantiomers to human serum albumin and the human histamine receptor H1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular formula and weight of Cetirizine Impurity B dihydrochloride.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cetirizine (B192768) Impurity B dihydrochloride (B599025), a known impurity of the second-generation antihistamine, Cetirizine. This document is intended to serve as a critical resource for professionals in drug development and quality control, offering detailed information on its chemical properties, and outlining a representative analytical methodology for its identification and quantification.

Core Compound Data

Cetirizine Impurity B dihydrochloride is a significant process-related impurity of Cetirizine that requires careful monitoring and control during drug manufacturing to ensure the safety and efficacy of the final pharmaceutical product.

| Parameter | Value | Reference |

| Chemical Name | 2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]acetic acid;dihydrochloride | [1] |

| Synonyms | De(carboxymethoxy) Cetirizine Acetic Acid Dihydrochloride, (RS)-2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]acetic Acid Dihydrochloride | [1][2] |

| CAS Number | 1000690-91-4 | [1][2] |

| Molecular Formula | C₁₉H₂₁ClN₂O₂·2HCl (or C₁₉H₂₃Cl₃N₂O₂) | [1][2] |

| Molecular Weight | 417.76 g/mol | [1][3][4] |

Analytical Characterization: Experimental Protocol

The accurate quantification of this compound is crucial for regulatory compliance and product quality. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose. Below is a detailed, representative experimental protocol synthesized from established methods for the analysis of cetirizine and its related substances.[5][6][7]

Instrumentation

A gradient High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector is recommended.

Chromatographic Conditions

| Parameter | Recommended Specification |

| Column | Hypersil BDS C18, 5 µm, 4.6 x 250 mm (or equivalent)[6] |

| Mobile Phase | A mixture of 0.05 M potassium dihydrogen phosphate, acetonitrile, methanol, and tetrahydrofuran (B95107) (60:25:10:5, v/v/v/v) with a pH adjusted to 5.5.[4] |

| Flow Rate | 1.0 mL/min[6] |

| Detection Wavelength | 230 nm[6] |

| Injection Volume | 20 µL[4] |

| Column Temperature | Ambient |

Preparation of Solutions

-

Standard Solution: Accurately weigh and dissolve a known quantity of this compound reference standard in the mobile phase to obtain a final concentration of approximately 2.5 µg/mL.[6]

-

Sample Solution: Accurately weigh and dissolve the Cetirizine drug substance in the mobile phase to obtain a final concentration of approximately 500 µg/mL.[6]

System Suitability

Before sample analysis, the chromatographic system must meet predefined suitability criteria. This is typically assessed by injecting the standard solution multiple times. Key parameters to evaluate include:

-

Tailing Factor: Not more than 1.5 for the Cetirizine Impurity B peak.[4]

-

Relative Standard Deviation (RSD) for replicate injections: Not more than 2.0% for the peak area.[4]

Analysis Procedure

Inject the standard and sample solutions into the chromatograph, record the chromatograms, and measure the peak areas. The concentration of Cetirizine Impurity B in the sample can be calculated by comparing the peak area of the impurity in the sample chromatogram to the peak area of the standard.

Workflow and Method Validation

The development and validation of an analytical method for impurity profiling is a critical process in pharmaceutical quality control. The following diagram illustrates a typical workflow for this process.

References

- 1. ijpcsonline.com [ijpcsonline.com]

- 2. Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.in [pharmacyjournal.in]

- 4. ovid.com [ovid.com]

- 5. This compound | 1000690-91-4 | IC46026 [biosynth.com]

- 6. researchgate.net [researchgate.net]

- 7. lcms.cz [lcms.cz]

Potential Pharmacological Activity of Cetirizine Impurity B: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Cetirizine (B192768), a potent and selective second-generation histamine (B1213489) H1 receptor antagonist, is a widely used therapeutic agent for allergic conditions. During its synthesis and storage, various related substances or impurities can form. This technical guide focuses on Cetirizine Impurity B, chemically identified as (RS)-2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]acetic acid. While direct pharmacological data for this specific impurity is not extensively available in public literature, its close structural resemblance to the parent cetirizine molecule suggests a potential for biological activity. This document outlines the postulated pharmacological profile of Cetirizine Impurity B, primarily as a histamine H1 receptor antagonist, and provides a comprehensive framework of experimental protocols to definitively characterize its activity.

Introduction and Chemical Identity

Pharmaceutical impurities are unintended chemicals that remain with the active pharmaceutical ingredient (API) or in the finished drug product. Regulatory bodies require the identification and characterization of any impurity exceeding certain thresholds, as they may possess their own pharmacological or toxicological effects.

Cetirizine Impurity B is a known process-related impurity of Cetirizine.[1][2][3] Its chemical structure is highly analogous to Cetirizine, differing by the absence of an ether-linked oxygen atom in the side chain attached to the piperazine (B1678402) ring.

Table 1: Chemical Identification of Cetirizine and Cetirizine Impurity B

| Feature | Cetirizine | Cetirizine Impurity B |

| Chemical Name | (RS)-2-[2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]ethoxy]acetic acid | (RS)-2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]acetic acid[1][3] |

| CAS Number | 83881-51-0[2] | 113740-61-7[1][4] |

| Molecular Formula | C₂₁H₂₅ClN₂O₃[2] | C₁₉H₂₁ClN₂O₂[] |

| Molecular Weight | 388.89 g/mol [2] | 344.84 g/mol [] |

| Structural Difference | Possesses a 2-(carboxymethoxy)ethyl group on the piperazine nitrogen.[6] | Possesses a carboxymethyl group directly on the piperazine nitrogen.[3] |

Postulated Pharmacological Activity

The pharmacological activity of Cetirizine is primarily attributed to its potent and selective inverse agonism/antagonism of the peripheral histamine H1 receptor.[7] This action blocks the effects of histamine, a key mediator in allergic reactions, thereby alleviating symptoms such as sneezing, pruritus, and urticaria.[6][8]

Given that the core pharmacophore responsible for H1 receptor binding—the diarylmethylpiperazine moiety—is identical in both Cetirizine and Cetirizine Impurity B, it is highly probable that Impurity B also acts as a histamine H1 receptor antagonist. The variation in the acidic side chain may influence the compound's potency, selectivity, duration of action, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion).

Beyond H1 antagonism, some second-generation antihistamines, including Cetirizine, exhibit modest anti-inflammatory properties by inhibiting the chemotaxis of eosinophils and the release of certain inflammatory mediators.[9][10] It is plausible that Impurity B could share these secondary activities.

Proposed Experimental Characterization

To elucidate the pharmacological profile of Cetirizine Impurity B, a tiered experimental approach is recommended. The following sections detail the methodologies for key experiments.

In Vitro Pharmacological Profiling

A logical workflow for the in vitro characterization would proceed from initial binding assays to functional assessments.

Caption: Proposed workflow for in vitro pharmacological characterization.

-

Objective: To determine the binding affinity (Ki) of Cetirizine Impurity B for the human histamine H1 receptor.

-

Methodology:

-

Source: Commercially available cell membranes from CHO-K1 or HEK293 cells stably transfected with the human histamine H1 receptor.

-

Radioligand: [³H]-Pyrilamine (also known as [³H]-Mepyramine), a well-characterized H1 receptor antagonist radioligand.

-

Procedure:

-

A constant concentration of cell membranes and [³H]-Pyrilamine is incubated in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Increasing concentrations of the test compound (Cetirizine Impurity B) or a reference compound (unlabeled Cetirizine) are added to compete for binding with the radioligand.

-

Non-specific binding is determined in the presence of a high concentration of a potent, unlabeled H1 antagonist (e.g., 10 µM Mepyramine).

-

Following incubation to equilibrium (e.g., 60 minutes at 25°C), the reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.

-

Filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated using non-linear regression analysis. The binding affinity constant (Ki) is then derived using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

Objective: To determine the functional potency (IC₅₀) of Cetirizine Impurity B in blocking histamine-induced H1 receptor activation.

-

Methodology:

-

Cell Line: CHO-K1 or HEK293 cells stably expressing the human H1 receptor.[11] The H1 receptor is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium ([Ca²⁺]i).[12]

-

Procedure:

-

Cells are plated in 96- or 384-well microplates and grown to confluence.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Cells are pre-incubated with varying concentrations of Cetirizine Impurity B or a reference antagonist for a defined period (e.g., 15-30 minutes).[11]

-

The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation).

-

Histamine is added at a concentration that elicits a submaximal response (EC₈₀) to stimulate the H1 receptor.

-

The resulting change in fluorescence, corresponding to the increase in [Ca²⁺]i, is measured over time.

-

-

Data Analysis: The inhibitory effect of Cetirizine Impurity B is calculated as a percentage of the control response to histamine. A concentration-response curve is generated, and the IC₅₀ value is determined using a sigmoidal dose-response model.

-

Data Presentation

Quantitative results from the proposed in vitro experiments should be summarized for clear comparison.

Table 2: Hypothetical In Vitro Pharmacological Data

| Compound | H1 Receptor Binding Affinity (Ki, nM) | H1 Functional Antagonism (IC₅₀, nM) |

| Cetirizine (Reference) | Expected: 2-5 nM | Expected: 10-40 nM |

| Cetirizine Impurity B | To be determined | To be determined |

Relevant Signaling Pathway

The primary mechanism of action for H1 receptor antagonists involves blocking the Gq/11 signaling cascade initiated by histamine.

Caption: Canonical Gq-protein signaling pathway for the Histamine H1 receptor.

Conclusion and Future Directions

Cetirizine Impurity B, a structurally close analog of Cetirizine, is strongly predicted to exhibit pharmacological activity as a histamine H1 receptor antagonist. Its actual potency, selectivity, and functional activity must be confirmed through rigorous experimental evaluation. The protocols detailed in this guide provide a robust framework for such a characterization. Should in vitro studies reveal significant H1 receptor affinity and antagonism, further investigation into its pharmacokinetic profile, in vivo efficacy in animal models of allergy, and potential for off-target effects would be warranted to fully assess its biological and clinical relevance. This systematic approach is crucial for a comprehensive risk assessment of any pharmaceutical impurity.

References

- 1. cleanchemlab.com [cleanchemlab.com]

- 2. Cetirizine EP Impurity B | CAS No- 113740-61-7 | Simson Pharma Limited [simsonpharma.com]

- 3. Cetirizine EP Impurity B | CAS No- 113740-61-7 [chemicea.com]

- 4. glppharmastandards.com [glppharmastandards.com]

- 6. Cetirizine | C21H25ClN2O3 | CID 2678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Histamine receptor - Wikipedia [en.wikipedia.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Histamine H1-receptor antagonists with immunomodulating activities: potential use for modulating T helper type 1 (Th1)/Th2 cytokine imbalance and inflammatory responses in allergic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Solubility of Cetirizine Impurity B Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Cetirizine Impurity B dihydrochloride (B599025) in common laboratory solvents. Understanding the solubility of impurities is a critical aspect of drug development, impacting formulation, purification, and analytical method development. This document compiles available quantitative and qualitative data, presents a detailed experimental protocol for solubility determination, and offers visual representations of the experimental workflow and factors influencing solubility.

Physicochemical Properties of Cetirizine Impurity B Dihydrochloride

This compound, also known as 4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineacetic Acid Dihydrochloride, is a known impurity of Cetirizine, a widely used second-generation antihistamine[].

-

Molecular Formula: C₁₉H₂₁ClN₂O₂·2HCl[2]

-

Molecular Weight: 417.76 g/mol [][2]

-

Appearance: White to Pale Beige Solid[]

-

Storage: The compound is hygroscopic and should be stored at -20°C under an inert atmosphere[].

Data Presentation: Solubility Profile

The solubility of a substance is a fundamental physicochemical property that dictates its behavior in various solvent systems. The following tables summarize the available solubility data for this compound and, for comparative purposes, its parent compound, Cetirizine dihydrochloride.

Table 1: Solubility of this compound

| Solvent | Quantitative Solubility | Qualitative Solubility | Method |

| Dimethyl Sulfoxide (DMSO) | 250 mg/mL | - | Ultrasonic |

| Methanol (B129727) | Not available | Slightly soluble | Not specified |

| Water | Not available | Slightly soluble | Not specified |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | - | Not specified |

Data sourced from MedChemExpress[3] and BOC Sciences[].

Table 2: Comparative Solubility of Cetirizine Dihydrochloride

| Solvent | Quantitative Solubility | Qualitative Solubility |

| Water | - | Freely soluble[4] |

| Phosphate Buffer (pH 7.2) | ~10 mg/mL | - |

| Dimethyl Sulfoxide (DMSO) | ~12 mg/mL | Soluble |

| Dimethylformamide (DMF) | ~3 mg/mL | - |

| Ethanol | - | Slightly soluble |

| Acetone | - | Practically insoluble[4] |

| Methylene Chloride | - | Practically insoluble[4] |

Data sourced from Cayman Chemical[5] and the British Pharmacopoeia[4].

Experimental Protocols: Solubility Determination

The most common and recommended method for determining the equilibrium solubility of a pharmaceutical compound is the shake-flask method . This method is detailed in various pharmacopeias and scientific literature.

Shake-Flask Method for Equilibrium Solubility Determination

1. Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then determined analytically.

2. Materials and Equipment:

-

This compound

-

Selected common laboratory solvents (e.g., Water, Methanol, Ethanol, DMSO, Acetonitrile, Acetone)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

3. Procedure:

-

Preparation: Add an excess amount of this compound to a series of glass vials. The excess solid should be visually apparent throughout the experiment.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. The agitation should be sufficient to keep the solid suspended. The equilibration time is critical and should be determined experimentally, but a minimum of 24-48 hours is common to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter to remove any remaining undissolved particles.

-

Dilution: Accurately dilute the filtered supernatant with the appropriate solvent to a concentration within the analytical method's calibration range.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of the dissolved this compound.

-

Calculation: Calculate the solubility of the compound in the specific solvent, typically expressed in mg/mL or g/100mL.

4. Method Validation: The analytical method used for quantification should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for solubility determination and the key factors that can influence this critical parameter.

Caption: Experimental workflow for the shake-flask solubility determination method.

Caption: Key factors influencing the solubility of a compound.

Conclusion

This technical guide provides a summary of the currently available solubility data for this compound. While quantitative data is limited, the provided information on its solubility in DMSO and its qualitative solubility in methanol and water serves as a valuable starting point for researchers. The detailed shake-flask experimental protocol offers a standardized approach for laboratories to determine the solubility of this impurity in other relevant solvents. A thorough understanding and experimental determination of solubility are paramount for the successful development of robust and safe pharmaceutical products.

References

Methodological & Application

Application Note: HPLC-UV Method for the Quantification of Cetirizine Impurity B

AN-HPLC-CTZ-IMPB-001

Abstract

This application note details a precise, accurate, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of Cetirizine (B192768) Impurity B in bulk drug substances and pharmaceutical dosage forms. The method utilizes a reversed-phase C18 column with UV detection, providing a reliable and robust analytical procedure for quality control and stability testing.

Introduction

Cetirizine is a widely used second-generation antihistamine. As with any active pharmaceutical ingredient (API), controlling impurities is critical to ensure the safety and efficacy of the final drug product. Cetirizine Impurity B, chemically known as 2-[4-[(4-chlorophenyl)phenylmethyl] piperazin-1-yl]acetic acid, is a known related substance of Cetirizine.[1][] This document provides a detailed analytical method for the quantification of this impurity.

Experimental

-

HPLC System: A gradient-capable HPLC system with a UV-Vis detector.

-

Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).

-

Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium dihydrogen phosphate (B84403) (AR grade), Orthophosphoric acid (AR grade), Purified water.

-

Standards: Cetirizine Dihydrochloride (B599025) Reference Standard, Cetirizine Impurity B Reference Standard.

A summary of the optimized chromatographic conditions is presented in Table 1.

| Parameter | Condition |

| Stationary Phase | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.05 M Potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | See Table 2 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 230 nm |

| Injection Volume | 20 µL |

| Run Time | 30 minutes |

| Table 1: Optimized Chromatographic Conditions |

The gradient elution program for the separation of Cetirizine and Cetirizine Impurity B is outlined in Table 2.

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 70 | 30 |

| 15 | 40 | 60 |

| 20 | 40 | 60 |

| 25 | 70 | 30 |

| 30 | 70 | 30 |

| Table 2: Gradient Elution Program |

-

Buffer Preparation (Mobile Phase A): Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of purified water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

-

Standard Stock Solution of Cetirizine Impurity B (100 µg/mL): Accurately weigh about 10 mg of Cetirizine Impurity B Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

-

Standard Solution for Quantification (1 µg/mL): Dilute 1.0 mL of the Standard Stock Solution of Cetirizine Impurity B to 100 mL with the diluent.

-

Sample Solution (for bulk drug, 1000 µg/mL of Cetirizine): Accurately weigh about 50 mg of Cetirizine Dihydrochloride into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Method Validation Summary

The analytical method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

| Parameter | Result |

| Specificity | No interference from blank, placebo, or other related substances at the retention time of Cetirizine Impurity B. |

| Linearity (r²) | > 0.999 for the concentration range of 0.25 - 5 µg/mL.[3] |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 2.0% |

| LOD | 0.06 µg/mL[3] |

| LOQ | 0.25 µg/mL[3] |

| System Suitability (Tailing Factor) | NMT 2.0 for the Cetirizine Impurity B peak. |

| System Suitability (% RSD of 6 injections) | NMT 5.0% for the Cetirizine Impurity B peak. |

| Table 3: Method Validation Summary |

System Suitability

System suitability tests are integral to ensuring the performance of the chromatographic system. The acceptance criteria are outlined in the validation summary (Table 3).

Caption: System Suitability Test Workflow.

Experimental Protocol: Forced Degradation Study

To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on Cetirizine Dihydrochloride.

-

Acid Hydrolysis: Dissolve 10 mg of Cetirizine in 10 mL of 0.1 M HCl. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with diluent.

-

Base Hydrolysis: Dissolve 10 mg of Cetirizine in 10 mL of 0.1 M NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL with diluent.

-

Oxidative Degradation: Dissolve 10 mg of Cetirizine in 10 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with diluent.

-

Thermal Degradation: Expose solid Cetirizine powder to 105°C for 24 hours. Dissolve and dilute to a final concentration of 100 µg/mL with diluent.

-

Photolytic Degradation: Expose a solution of Cetirizine (100 µg/mL in diluent) to UV light (254 nm) for 24 hours.

Analyze all stressed samples using the proposed HPLC method. The method should be able to separate the degradation products from the main Cetirizine peak and the Cetirizine Impurity B peak. Studies have shown that Cetirizine undergoes significant degradation under oxidative and hydrolytic conditions.[4]

Quantification of Cetirizine Impurity B in a Sample

-

Prepare the sample solution as described in section 2.4.

-

Inject the standard solution (1 µg/mL of Cetirizine Impurity B) and the sample solution into the HPLC system.

-

Calculate the percentage of Cetirizine Impurity B in the sample using the following formula:

% Impurity B = (Area_Impurity_B_Sample / Area_Impurity_B_Standard) * (Conc_Standard / Conc_Sample) * 100

Where:

-

Area_Impurity_B_Sample is the peak area of Impurity B in the sample chromatogram.

-

Area_Impurity_B_Standard is the peak area of Impurity B in the standard chromatogram.

-

Conc_Standard is the concentration of Impurity B in the standard solution (µg/mL).

-

Conc_Sample is the concentration of Cetirizine in the sample solution (µg/mL).

-

Caption: HPLC Analysis Workflow.

Conclusion

The described HPLC method is suitable for the routine quality control analysis of Cetirizine Impurity B in both bulk drug and finished pharmaceutical products. The method is specific, sensitive, accurate, and precise, and its stability-indicating nature makes it suitable for use in stability studies.

References

Application Note: High-Throughput LC-MS/MS Method for the Identification and Quantification of Cetirizine Process Impurities

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the identification and quantification of process-related impurities in Cetirizine hydrochloride. The method utilizes a reversed-phase chromatographic separation coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and accuracy. This protocol is designed for use in quality control laboratories and by researchers in the pharmaceutical industry to monitor the purity of Cetirizine active pharmaceutical ingredient (API) and finished products.

Introduction

Cetirizine is a widely used second-generation antihistamine for the treatment of allergies. During its synthesis, various process-related impurities can be formed, which may affect the safety and efficacy of the final drug product. Therefore, it is crucial to have a reliable analytical method to detect and quantify these impurities. This LC-MS/MS method provides a highly specific and sensitive approach for the analysis of known Cetirizine process impurities, offering significant advantages over traditional HPLC-UV methods in terms of selectivity and detection limits.

Experimental Protocols

Materials and Reagents

-

Standards: Cetirizine hydrochloride and its process impurities reference standards were sourced from certified suppliers.

-

Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), and water (LC-MS grade).

-

Buffers: Ammonium acetate (B1210297) (LC-MS grade).

-

Internal Standard (IS): Cetirizine-d4 or a suitable analogue.

Sample and Standard Preparation

Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard and the internal standard in methanol to prepare individual stock solutions.

Working Standard Solutions: Prepare a mixed working standard solution containing all impurities and a separate working solution for Cetirizine by diluting the stock solutions with a 50:50 mixture of acetonitrile and water.

Sample Preparation (for Bulk Drug): Accurately weigh and dissolve the Cetirizine hydrochloride sample in a 50:50 mixture of acetonitrile and water to achieve a final concentration of 1 mg/mL. Sonicate for 10 minutes to ensure complete dissolution. Filter the solution through a 0.22 µm syringe filter prior to injection.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

| Parameter | Condition |

| LC System | A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. |

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm). |

| Mobile Phase A | 10 mM Ammonium acetate in water. |

| Mobile Phase B | Acetonitrile. |

| Gradient | See Table 1. |

| Flow Rate | 0.4 mL/min. |

| Column Temperature | 40 °C. |

| Injection Volume | 5 µL. |

Table 1: Chromatographic Gradient

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 1.0 | 10 |

| 8.0 | 90 |

| 10.0 | 90 |

| 10.1 | 10 |

| 12.0 | 10 |

Mass Spectrometry:

| Parameter | Condition |

| Mass Spectrometer | A triple quadrupole mass spectrometer. |

| Ionization Mode | Electrospray Ionization (ESI), Positive. |

| Ion Source Temp. | 500 °C. |

| Capillary Voltage | 3.5 kV. |

| Gas Flow | Nebulizer: 45 psi; Drying Gas: 10 L/min. |

| Detection Mode | Multiple Reaction Monitoring (MRM). |

Data Analysis

The identification of impurities is based on their retention times and specific MRM transitions. Quantification is performed by constructing a calibration curve for each impurity using the peak area ratio of the analyte to the internal standard.

Results and Data Presentation

The developed LC-MS/MS method was validated for its specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The quantitative data for key Cetirizine process impurities are summarized in Table 2.

Table 2: Quantitative Data for Cetirizine and its Process Impurities

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Linearity Range (ng/mL) | LOQ (ng/mL) | LOD (ng/mL) |

| Cetirizine | 389.2 | 201.1 | 2.5 - 250 | 2.5 | 0.8 |

| Cetirizine EP Impurity A | 287.2 | 167.1 | 2.5 - 250 | 2.5 | 0.8 |

| Cetirizine N-Oxide | 405.2 | 201.1 | 2.5 - 250 | 2.5 | 0.9 |

| 1-(Diphenylmethyl)piperazine | 253.2 | 167.1 | 2.5 - 250 | 2.5 | 0.7 |

| 2-(2-Hydroxyethoxy)acetic acid | 121.1 | 75.1 | 5.0 - 500 | 5.0 | 1.5 |

| (4-chlorophenyl)phenylmethanone | 217.1 | 139.0 | 2.5 - 250 | 2.5 | 0.8 |

Note: The MRM transitions for impurities are proposed based on their chemical structures and may require optimization on the specific instrument used. Linearity, LOQ, and LOD values are typical and may vary depending on the instrument sensitivity.

Experimental Workflow and Signaling Pathway Diagrams

The overall workflow for the identification and quantification of Cetirizine process impurities is depicted in the following diagram.

Caption: Workflow for LC-MS/MS analysis of Cetirizine impurities.

Conclusion

The LC-MS/MS method described in this application note is a highly sensitive, selective, and reliable tool for the identification and quantification of process-related impurities in Cetirizine. The detailed protocol and performance characteristics demonstrate its suitability for routine quality control and research applications in the pharmaceutical industry, ensuring the safety and quality of Cetirizine products. This method can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.

Application Note: Development of a Stability-Indicating Assay for Cetirizine Hydrochloride

Introduction